Product packaging for Krm-II-81(Cat. No.:CAS No. 2014348-91-3)

Krm-II-81

Cat. No.: B608382
CAS No.: 2014348-91-3
M. Wt: 351.369
InChI Key: KNCUEWYWBUIFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

KRM-II-81 (5-(8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][1,4]diazepin-3-yl)oxazole) is a potent and selective positive allosteric modulator (PAM) of γ-aminobutyric acid type A receptors (GABA A Rs) with a unique pharmacological profile. It is characterized by its preferential activity at GABA A receptor subtypes containing α2 and α3 subunits . This selectivity is a key driver of its research value, as it is associated with robust therapeutic effects while demonstrating a reduced propensity for undesirable side effects like sedation and motor impairment commonly linked to non-selective benzodiazepines . Its efficacy extends to models of pharmacoresistant epilepsy, including mesial temporal lobe epilepsy and Dravet syndrome, where it suppresses seizures and hippocampal paroxysmal discharges . Beyond epilepsy, research indicates this compound has shown anxiolytic-like and antidepressant-like activity in rodent models, as well as efficacy in various models of acute and chronic pain without developing analgesic tolerance . A notable feature of this compound is its oral bioavailability and a preclinical profile that suggests a low risk of tolerance development and abuse liability, making it a compelling candidate for investigating new therapeutic pathways for neurological and psychiatric disorders . Electrophysiological studies further suggest it preferentially potentiates GABA responses in receptors containing β3 over β1 subunits, which may contribute to its low sedative liability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H13N5O B608382 Krm-II-81 CAS No. 2014348-91-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2014348-91-3

Molecular Formula

C21H13N5O

Molecular Weight

351.369

IUPAC Name

5-(8-ethynyl-6-pyridin-2-yl-4H-imidazo[1,5-a][1,4]benzodiazepin-3-yl)-1,3-oxazole

InChI

InChI=1S/C21H13N5O/c1-2-14-6-7-17-15(9-14)20(16-5-3-4-8-23-16)24-10-18-21(25-12-26(17)18)19-11-22-13-27-19/h1,3-9,11-13H,10H2

InChI Key

KNCUEWYWBUIFTQ-UHFFFAOYSA-N

SMILES

C#CC1=CC2=C(C=C1)N3C=NC(=C3CN=C2C4=CC=CC=N4)C5=CN=CO5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KRM-II-81;  KRM-II 81;  KRM-II81.

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Krm Ii 81

Preparation and Research Properties of KRM-II-81 Salt Forms

Salts can be utilized to enhance the physiochemical and biopharmaceutical properties of compounds, including increasing solubility and improving methods for bulk synthesis. researchgate.netnih.govacs.orgacs.orgresearchgate.net A hydrochloride salt of this compound (this compound·HCl) has been prepared to leverage these benefits. researchgate.netresearchgate.netnih.govacs.orgacs.orgresearchgate.net

This compound·HCl is produced from the free base of this compound using anhydrous hydrochloric acid. researchgate.netresearchgate.netnih.govacs.orgacs.orgresearchgate.net This is described as a simple, robust, and easily handled process. researchgate.net The formation of the monohydrochloride salt has been confirmed by various analytical techniques, including X-ray crystallography, 1H NMR, and 13C NMR analyses. researchgate.netresearchgate.netnih.govacs.orgacs.orgresearchgate.net X-ray diffraction studies indicate that the monohydrochloride salt forms on the pyridine (B92270) nitrogen atom. researchgate.net 1H NMR analysis shows a downfield shift of hydrogen atoms on the pyridine ring in the salt compared to the free base, consistent with protonation of the tertiary nitrogen atom. acs.org

The formation of the hydrochloride salt significantly impacts the solubility of this compound. This compound·HCl exhibits high water solubility compared to the free base. researchgate.netresearchgate.netnih.govacs.orgresearchgate.netfigshare.com

Research findings demonstrate a substantial improvement in water solubility for the hydrochloride salt. The thermodynamic equilibrium solubility value of this compound·HCl was determined to be 5563 ± 15 μg/mL, whereas the free base showed a water solubility of 467.5 ± 1 μg/mL. acs.org This represents approximately a 13-fold improvement in water solubility for the salt form compared to the free base. acs.org Manual determination of solubility also showed that the this compound·HCl salt was 14 times more soluble in water than its free base. acs.org These solubility data were consistent between spectroscopic and manual methods. acs.org

The solubility of this compound·HCl is also influenced by pH. Excellent solubility is observed at lower pH values (pH 1, 2, and 3), while lower solubility is seen at neutral pH. acs.org Aqueous solubility decreases as the pH increases. acs.org The highest solubility was observed at pH 1 (13.1 g/L), and the lowest at pH 7 (5.4 g/L), with a slight increase at pH 8 and 9. acs.org This pH-dependent solubility behavior is similar to that of midazolam, which is more soluble at lower pH due to the protonation of imidazole (B134444) nitrogen atoms. acs.org

The increased water solubility of the HCl salt is advantageous for research formulations, enabling potential for higher concentration formulations and facilitating in vitro assays that require aqueous solutions. researchgate.netnih.govacs.orgacs.orgresearchgate.netlarvol.com The salt form also exhibits a lower partition coefficient (octanol/water) compared to the free base, indicating reduced lipophilicity. researchgate.netresearchgate.netacs.orgresearchgate.netfigshare.com

Solubility Data for this compound and this compound·HCl in Water acs.org

CompoundSolubility (μg/mL)Fold Improvement (vs. Free Base)
This compound (Free Base)467.5 ± 11x
This compound·HCl5563 ± 15~13x

Solubility Data for this compound·HCl at Different pH Values acs.org

pHSolubility (g/L)
113.1
2Excellent
3Excellent
75.4
8Slightly increased
9Slightly increased

Synthesis and Characterization of the Hydrochloride Salt of this compound

Design and Synthesis of this compound Analogs and Derivatives

Research efforts have focused on designing and synthesizing analogs and derivatives of this compound to explore structure-activity relationships, enhance metabolic stability, and investigate novel structural scaffolds within the imidazodiazepine class. nih.govbiospace.comlarvol.com

Structure-Activity Relationship (SAR) Driven Analog Design

SAR studies have been crucial in the design of this compound analogs. These studies aim to understand how modifications to the chemical structure of this compound affect its binding affinity to GABAA receptor subtypes, particularly the α2/3 subunits, and its pharmacological effects. researchgate.netmdpi.comnih.govmdpi.com Analogs have been designed with specific structural variations to assess their impact on oral bioavailability, anticonvulsant activity, and sedative side effect profiles. nih.gov

For instance, novel analogs were designed by replacing the pyridinyl group with a 2'-Cl-phenyl group (FR-II-60), changing the positions of the N and O atoms in the oxazole (B20620) ring with the addition of an ethyl group (KPP-III-34 and KPP-III-51), or substituting the ethynyl (B1212043) group with a bromine atom (KPP-III-34). nih.govnih.gov These modifications aimed to determine the influence of these structural elements on the compounds' properties. nih.gov Molecular docking studies have been employed to understand the structural basis for the reduced sedative profile of these imidazodiazepines, demonstrating a reduced propensity for binding to the α1His102 residue, which is implicated in sedation. researchgate.netnih.govlarvol.com

Strategies for Enhancing Metabolic Stability via Chemical Modification (e.g., Deuteration)

Metabolic stability is a key consideration in drug development. Strategies to enhance the metabolic stability of this compound via chemical modification have been explored. medkoo.comresearchgate.net Deuteration is one such strategy, where hydrogen atoms at metabolically labile positions are replaced with deuterium. researchgate.netnih.gov

Incubation of this compound in hepatocytes has identified potential sites of metabolism on the oxazole and diazepine (B8756704) rings. researchgate.net These sites were targeted in the design of a deuterated analog, D5-KRM-II-81, with the goal of creating a potentially longer-acting compound. researchgate.net While computer predictions suggested augmented exposure for the deuterated analog, studies in rats showed that peak plasma concentrations of D5-KRM-II-81 were not significantly greater than those of this compound after oral administration, and brain disposition of this compound was higher. researchgate.net Despite this, D5-KRM-II-81 demonstrated significant anticonvulsant activity in orally dosed mice, comparable to this compound. researchgate.netnih.gov D5-KRM-II-81 also showed a slightly longer duration of action against certain seizure types than this compound. nih.gov

Exploration of Novel Imidazodiazepine Structural Scaffolds

The development of this compound is part of a broader exploration of novel imidazodiazepine structural scaffolds aimed at discovering compounds with improved pharmacological properties. nih.govwisconsin.edu this compound itself was discovered through iterative chemistry steps involving a bioisosteric replacement strategy to reduce the metabolic liability of an ester function present in a precursor compound, HZ-166. irispublishers.comresearchgate.net This led to the oxazole structure of this compound, which demonstrated enhanced plasma and brain exposure. irispublishers.com

Molecular Pharmacology and Receptor Interaction Profile of Krm Ii 81

GABAA Receptor Subunit Selectivity and Potentiation Mechanisms

The functional properties of GABAA receptors are significantly influenced by their subunit composition. KRM-II-81 exhibits distinct preferences for certain alpha subunits, which contributes to its observed pharmacological profile.

Specificity for Alpha2/Alpha3 Subunit-Containing Receptors

A key characteristic of this compound is its selectivity for GABAA receptors that include the alpha2 (α2) and alpha3 (α3) subunits. scientificliterature.orgwikipedia.orgmdpi.comfrontiersin.orgresearchgate.netnih.govresearchgate.netdravetsyndromenews.comnih.govfrontiersin.org Studies have demonstrated that this compound is more potent in potentiating GABA-induced currents in cells expressing α2β3γ2 or α3β3γ2 receptor configurations compared to those expressing other alpha subunits. nih.gov This preferential modulation of α2- and α3-containing receptors is hypothesized to underlie some of its therapeutic effects, such as anxiolytic and antinociceptive properties, with a potentially lower incidence of sedation compared to compounds that broadly target various alpha subunits. scientificliterature.orgmdpi.comresearchgate.netmdpi.com

Differentiation from Alpha1 and Alpha5 Subunit Modulation

This compound demonstrates a clear differentiation in its modulation of receptors containing alpha1 (α1) and alpha5 (α5) subunits compared to those with α2 and α3. scientificliterature.orgresearchgate.net Electrophysiological experiments have shown that this compound potentiates α2- and α3-containing GABAARs with minimal amplification of α1-containing receptors. nih.gov For instance, the potency of this compound at α1-containing GABAARs has been reported to be significantly lower than at α2 and α3 subtypes. researchgate.net While diazepam, a non-selective benzodiazepine (B76468), amplifies responses in recombinant cells containing α1- and α5-containing GABAARs, this compound shows substantially lower potency and efficacy at the α1 subtype. scientificliterature.orgresearchgate.netnih.gov This reduced activity at α1-containing receptors is particularly relevant as these subtypes are often associated with the sedative effects of benzodiazepines. scientificliterature.orgmdpi.comresearchgate.netmdpi.com Similarly, this compound avoids potentiation of α5-containing receptors. researchgate.net

Investigation of Beta Subunit Composition Influence on Potentiation (e.g., Beta3-Preferring Potentiation)

Research has also explored the influence of beta subunit composition on this compound's potentiating effects. Studies using cells transfected with αxβ1γ2 or αxβ3γ2 receptor configurations have indicated that this compound preferentially potentiates GABA responses in receptors containing beta3 (β3) subunits, particularly in combination with α2 and α3. mdpi.comscilit.com While the selectivity for α2/3 subtypes is well-established, the role of beta subunit composition, specifically β3-preferring potentiation, is an area of investigation that may further elucidate this compound's distinct pharmacological profile and its potential for reduced side effects like sedation, which has been linked to the potentiation of β1-containing GABAARs. mdpi.comscilit.com

Biochemical and Biophysical Characterization of this compound Binding

Understanding the interaction of this compound with GABAA receptors at a biochemical and biophysical level provides crucial insights into its mechanism of action.

Ligand Binding Assays on GABAA Receptor Subtypes

Ligand binding assays are employed to characterize the affinity and selectivity of this compound for different GABAA receptor subtypes. These assays typically involve using radiolabeled ligands that bind to the benzodiazepine site and assessing the ability of this compound to displace this binding. While specific detailed data tables from ligand binding assays for this compound across a comprehensive panel of subtypes were not extensively detailed in the provided context, the functional selectivity observed in electrophysiological studies (discussed below) is a direct consequence of its binding characteristics. nih.gov The differential potency and efficacy of this compound at receptors with different alpha subunits, as determined by functional assays, indirectly reflect its binding preferences. scientificliterature.orgresearchgate.netnih.gov

Electrophysiological Analysis of this compound's Effect on Inhibitory Postsynaptic Currents (IPSCs)

Electrophysiological analysis, particularly the recording of inhibitory postsynaptic currents (IPSCs), is a direct method to assess the functional impact of this compound on neuronal inhibition. This compound has been shown to potentiate IPSCs. frontiersin.orgnih.govresearchgate.netnih.govdntb.gov.ua This potentiation is observed as an increase in the decay time kinetics of IPSCs, indicating a prolongation of the inhibitory signal mediated by GABAA receptors. frontiersin.orgnih.govresearchgate.net Studies in animal models, such as mice, have demonstrated that this compound potentiates IPSCs in hippocampal CA1 pyramidal neurons. frontiersin.orgnih.govresearchgate.netnih.gov This effect appears to be more prominent in certain disease models, suggesting a potential for targeted therapeutic action. frontiersin.orgnih.govresearchgate.net The potentiation of IPSCs by this compound is consistent with its role as a positive allosteric modulator, enhancing the function of GABAA receptors and thereby increasing inhibitory neurotransmission. frontiersin.orgnih.govresearchgate.netfrontiersin.org

Computational Modeling and Docking Studies of this compound

Computational modeling and docking studies have been employed to investigate the interaction of this compound with the GABA A receptor at a molecular level, providing insights into its binding profile and subtype selectivity. researchgate.netnih.govresearchgate.netnih.gov

Prediction of Binding Sites within GABAA Receptor Subunits (e.g., Alpha1His102 Residue)

Molecular docking studies have focused on the binding site of this compound within the GABA A receptor, particularly in the context of explaining its low affinity for α1-containing receptors and its reduced sedative effects compared to benzodiazepines like alprazolam. researchgate.netnih.govresearchgate.netnih.gov

Docking simulations in the binding site of the α1β3γ2L GABA A receptor have revealed a key difference in the interaction of this compound compared to alprazolam. researchgate.netnih.gov The studies suggest that the replacement of the C8 chlorine atom in alprazolam with the acetylene (B1199291) group in this compound leads to the loss of a crucial interaction with the α1His102 residue. researchgate.netnih.govresearchgate.netnih.gov This loss of interaction with α1His102 provides a structural rationale for the lower affinity of this compound for α1-containing GABA A receptors. researchgate.netnih.govresearchgate.netnih.gov

Further docking studies comparing this compound analogs have also highlighted the importance of the α1His102 residue. Analogs with a reduced propensity for binding to α1His102 demonstrated lower sensorimotor impairment, reinforcing the link between interaction at this site and sedative effects. researchgate.netnih.gov

Preclinical Biological Activities of Krm Ii 81 in Research Models

Anticonvulsant and Antiepileptogenic Research

Research into the anticonvulsant and antiepileptogenic properties of KRM-II-81 has employed various seizure models to assess its efficacy. researchgate.netacs.orgnih.govmdpi.com

Evaluation in Chemoconvulsant-Induced Seizure Models (e.g., Pentylenetetrazol)

This compound has been evaluated in multiple chemical seizure provocation models in mice, including those induced by pentylenetetrazol (PTZ). researchgate.netacs.orgnih.gov In these models, this compound demonstrated efficacy that was either equivalent to or greater than that of diazepam. researchgate.netacs.orgnih.gov Oral administration of this compound or its hydrochloride salt significantly increased the latency to both clonic and tonic convulsions induced by PTZ in mice. acs.org It also decreased PTZ-induced lethality. acs.org

Data from studies evaluating this compound in PTZ-induced seizure models in mice and rats indicate dose-dependent increases in the latency to convulsions and reductions in lethality. acs.orgnih.gov

Studies in Electrical Seizure Models (e.g., Maximal Electroshock, 6 Hz Seizures, Kindling Models)

Studies have assessed this compound in electrical seizure models, such as maximal electroshock (MES)-induced seizures and 6 Hz-induced seizures in mice, as well as kindling models in rats. mdpi.comnih.goviu.edu this compound was found to be effective in suppressing MES-induced seizures in mice. mdpi.com It also demonstrated activity in the 6 Hz seizure model in mice. mdpi.comiu.edu In amygdala-kindled rat models, this compound showed broad antiseizure activities. mdpi.com this compound was more efficacious than diazepam in blocking the after-discharge threshold for amygdala-kindled seizures in rats. researchgate.net

Research in Genetically Modified Murine Models of Epilepsy (e.g., Dravet Syndrome, Theiler's Murine Encephalomyelitis Virus-Infected Mice)

This compound has been investigated in genetically modified murine models of epilepsy. In a knock-in mouse model carrying a clinically relevant SCN1A mutation, used as a model for Dravet Syndrome (DS), this compound significantly increased the seizure threshold in a dose-dependent manner. frontiersin.org this compound also potentiated inhibitory post-synaptic currents (IPSCs) in hippocampal neurons from these mice, an effect that was more prominent than in wild-type mice. frontiersin.org this compound has also been studied against handling-induced seizures in Theiler's murine encephalomyelitis virus (TMEV)-infected mice, demonstrating protective effects. mdpi.com

Investigation of Antiepileptogenic Effects (e.g., Prevention of Seizure Sensitization)

A notable finding in the research on this compound is its investigation for antiepileptogenic effects, particularly the prevention of seizure sensitization. researchgate.netnih.govacs.orgnih.gov Most strikingly, this compound, but not diazepam, blocked the development of seizure sensitivity to chemoconvulsants like pentylenetetrazol in seizure kindling models. researchgate.netacs.orgnih.gov This effect is considered significant as it suggests a potential to slow disease progression. researchgate.netresearchgate.net this compound prevented the development of this sensitization process after repeat dosing with pentylenetetrazol in a study by Knutson et al. (2020). researchgate.net The ability to prevent the development of seizure sensitization is a key feature of this compound's pharmacology. researchgate.netnih.gov

Antinociceptive Research in Preclinical Pain Models

This compound has also been the subject of antinociceptive research in preclinical pain models. researchgate.netresearchgate.netresearchgate.netnih.gov

Studies in Inflammatory Pain Models (e.g., Formalin-Induced Flinching)

Studies have evaluated the efficacy of this compound in inflammatory pain models, such as the formalin-induced flinching assay. researchgate.netscientificliterature.orgnih.govresearchgate.netnih.govscispace.com In an animal model of inflammatory pain, this compound was active in reducing formalin-induced pain behaviors, whereas diazepam was not. scientificliterature.orgresearchgate.net Oral administration of this compound attenuated formalin-induced flinching in rats. scispace.com this compound has been shown to be effective in reducing pain behaviors induced by acute pain provocation in rodents, including acid-induced writhing. researchgate.net

Investigations in Neuropathic Pain Models (e.g., Spinal Nerve Ligation, Paclitaxel-Induced Neuropathy)

Research has explored the effects of this compound in rodent models of neuropathic pain, including the spinal nerve ligation (SNL) and paclitaxel-induced neuropathy models. In the SNL model, this compound demonstrated antiallodynic effects, effectively reducing mechanical allodynia. wikipedia.org This reduction in mechanical hypersensitivity was observed to be dose-dependent. wikipedia.org Furthermore, this compound also attenuated thermal hyperalgesia in the SNL model. Studies suggest that these effects are mediated through its action at α2/3 GABAA receptors. wikipedia.org In the paclitaxel-induced neuropathy model, this compound similarly attenuated mechanical allodynia. Comparative studies in these models have sometimes included reference compounds such as pregabalin.

Neuropathic Pain ModelAssessmentThis compound EffectReference Compound Comparison (if mentioned)
Spinal Nerve Ligation (SNL)Mechanical AllodyniaAttenuated (dose-dependent) wikipedia.org-
Spinal Nerve Ligation (SNL)Thermal HyperalgesiaAttenuated-
Paclitaxel-Induced NeuropathyMechanical AllodyniaAttenuatedPregabalin

Assessment of Affective Pain-Related Behavior

Beyond the sensory component of pain, research has also investigated the impact of this compound on the affective dimension of pain in preclinical models. In the context of the SNL model, this compound was found to attenuate affective pain. wikipedia.org This suggests a potential benefit of this compound in addressing the emotional aspects associated with chronic pain states.

Anxiolytic and Antidepressant-like Behavioral Research

Preclinical studies have evaluated this compound for potential anxiolytic and antidepressant-like effects using various rodent behavioral models.

Assessment in Rodent Anxiety Models (e.g., Marble Burying Assay, Vogel Conflict Test, Open Field Test)

In rodent models of anxiety, this compound has shown promising results. In the marble burying assay, a test indicative of anxiety-related repetitive behavior, this compound reduced the number of marbles buried. uni.lu The Vogel conflict test, which assesses the suppression of punished responding, showed that this compound increased punished responding, indicating an anxiolytic-like effect. uni.lu These anxiolytic effects are attributed to its modulation of α2/3 GABAA receptors. uni.lu Importantly, in the open field test, this compound did not impair motor coordination or induce sedation at doses that produced anxiolytic effects in other tests, suggesting a separation of anxiolytic activity from general sedative properties. uni.lu Comparisons have been made with standard anxiolytics like diazepam. uni.lu

Anxiety ModelAssessmentThis compound EffectReference Compound Comparison (if mentioned)
Marble Burying AssayNumber of Marbles BuriedReduced uni.lu-
Vogel Conflict TestPunished RespondingIncreased uni.luDiazepam uni.lu
Open Field TestMotor Coordination / SedationNo Impairment/Sedation uni.lu-

Evaluation in Rodent Depression Models (e.g., Forced Swim Test, Tail Suspension Test)

This compound has also been evaluated in rodent models predictive of antidepressant activity. In the forced swim test (FST), this compound reduced immobility time, which is interpreted as an antidepressant-like effect. wikipedia.orgwikipedia.org Similarly, in the tail suspension test (TST), this compound decreased immobility time, further supporting its potential antidepressant-like properties. wikipedia.orgwikipedia.org These effects are also linked to its activity at α2/3 GABAA receptors. wikipedia.orgwikipedia.org

Depression ModelAssessmentThis compound Effect
Forced Swim Test (FST)Immobility TimeReduced wikipedia.orgwikipedia.org
Tail Suspension Test (TST)Immobility TimeReduced wikipedia.orgwikipedia.org

Ex Vivo and In Vitro Neuronal Network Studies

Research has extended to investigating the effects of this compound on neuronal network activity using ex vivo and in vitro approaches.

Microelectrode Array Recordings of Cortical Neurons

Studies utilizing microelectrode array (MEA) recordings of cortical neurons have provided insights into how this compound modulates neuronal network function at a more fundamental level. These recordings have shown that this compound influences neuronal network activity in cortical neuron cultures. Specifically, it has been observed to affect parameters such as firing rate and burst activity. These findings are consistent with its known mechanism of action as a modulator of GABAA receptors, which play a critical role in regulating neuronal excitability and network synchronization.

Suppression of Epileptiform Activity in Human Epileptic Cortical Tissue

Research utilizing slices of human epileptic cortical tissue has demonstrated the capacity of this compound to suppress epileptiform activity. This translational approach, using tissue resected from patients with epilepsy, provides valuable evidence regarding the potential efficacy of this compound in a clinically relevant context.

Studies have shown that this compound can dramatically reduce epileptiform electrical activity when administered to brain slices excised from treatment-resistant epileptic patients undergoing surgery. biospace.combiospace.com In one case report, this compound was observed to fully suppress epileptiform bursting activity in cortical tissue from a patient with pharmacoresistant epilepsy. biospace.comneurexplain.com This suppression was reversible, with the bursting activity returning when this compound was removed from the incubation medium. biospace.com

Electrophysiological recordings from activated epileptic brain tissue have indicated that this compound significantly suppressed increased network activity induced by pharmacological agents such as picrotoxin (B1677862) and AP-4. iu.eduirispublishers.com These findings suggest that this compound is capable of accessing and functionally modulating GABAA(α2/3) receptors present in epileptic human brain tissue, leading to a dampening of epileptic phenomena. irispublishers.com

Modulation of Neuronal Firing and Bursting in Hyper-excited Networks

The effects of this compound on neuronal activity have also been investigated in hyper-excited networks of cultured cortical neurons. These models allow for controlled examination of the compound's influence on aberrant neuronal firing patterns.

This compound has been shown to suppress hyper-excitation in networks of cultured cortical neurons without affecting spontaneous neuronal activity in normal conditions. iu.eduacs.orggoogle.com In networks rendered hyper-excited by the removal of magnesium from the external solution, the addition of 3 µM this compound suppressed the frequency of spiking. google.com A similar suppressive effect on spiking frequency was observed in neuronal networks hyper-excited by the addition of 1 mM 4-aminopyridine (B3432731) (4AP). google.com

Furthermore, this compound reduced the frequency of both neuronal firing and bursting in these hyper-excited networks, highlighting its relevance as a potential antiepileptic agent. scientificliterature.org Specifically, in a neuronal network hyper-excited by the addition of 1 mM 4AP, 3 µM this compound reduced the frequency of bursting. google.com

The following table summarizes representative data on the modulation of neuronal firing and bursting by this compound in hyper-excited networks:

Condition of Hyper-excitationThis compound ConcentrationEffect on Spiking Frequency (% of Control)Effect on Bursting Frequency (% of Control)Source
Reduced Magnesium (0.1 mM Mg++)3 µMSmall depression (p>0.05, n=4) google.comNo significant effect (p>0.05, n=4) google.com google.com
Reduced Magnesium (external solution)3 µM62.2 ± 3.8% (p=0.03, n=7) google.comNot specified in this context google.com google.com
1 mM 4-aminopyridine (4AP)3 µM50.5 ± 7.5% (p=0.004, n=7) google.com50.9 ± 8.8% (p=0.03, n=6) google.com google.com

Note: Data is representative and extracted from cited sources. "n" represents the number of experiments or neurons.

These findings from both human epileptic tissue and hyper-excited neuronal networks provide preclinical evidence supporting the ability of this compound to counteract pathological neuronal hyperexcitation.

Preclinical Pharmacokinetic and Metabolic Research Profile of Krm Ii 81

Absorption and Distribution Studies in Research Animal Models

Oral Bioavailability and Plasma Exposure in Rodents

KRM-II-81 has demonstrated oral bioavailability in rodents. Studies in rats evaluating oral administration of this compound and its hydrochloride salt (this compound·HCl) showed that both forms resulted in high concentrations in plasma acs.orgresearchgate.net. The hydrochloride salt exhibited high water solubility compared to the free base, which could potentially improve absorption and distribution in vivo acs.orgresearchgate.net.

Comparative studies with structural analogs of this compound have indicated that while these analogs were also orally bioavailable, some structural modifications led to reduced plasma exposure compared to this compound researchgate.netnih.gov. For instance, analogs like FR-II-60 and KPP-III-51 showed reduced plasma exposure relative to this compound after oral administration in rats researchgate.netnih.gov. Conversely, another analog, DS-II-73, produced plasma concentrations in rats after oral administration that were comparable to those achieved by this compound meduniwien.ac.at.

While specific quantitative data for oral bioavailability (e.g., F%) were not consistently available across all snippets, the consistent reporting of detectable and often high plasma concentrations after oral dosing in multiple studies indicates that this compound is orally absorbed in rodents acs.orgresearchgate.netresearchgate.netmeduniwien.ac.atnih.gov.

Brain Penetration and Disposition in Rodents

This compound effectively penetrates the blood-brain barrier in rodents, achieving high concentrations in the brain after oral administration acs.orgresearchgate.net. Studies in rats with both this compound and its HCl salt showed high concentrations of both compounds in the brain following oral dosing acs.orgresearchgate.net. The brain levels of this compound were reported to be sufficient to functionally impact GABAARs meduniwien.ac.at.

Similar to plasma exposure, structural modifications in analogs of this compound can influence brain penetration and disposition. Analogs like FR-II-60 and KPP-III-51 showed reduced brain exposure in rats compared to this compound after oral administration researchgate.netnih.gov. However, the analog DS-II-73 demonstrated brain concentrations comparable to this compound in rats after oral dosing meduniwien.ac.at.

One study comparing this compound and a deuterated analog, D5-KRM-II-81, in rats found that the brain disposition of this compound was higher than that of D5-KRM-II-81 nih.gov. The half-life of the two compounds in the brain did not statistically differ nih.gov.

Data on brain-to-plasma ratios were mentioned in one source, indicating that these ratios were derived from the concentrations measured in plasma and brains of rats after oral dosing researchgate.net.

Metabolic Stability and Biotransformation Research

Research has been conducted to understand the metabolic fate of this compound, including in vitro studies and the identification of potential metabolism sites. Strategies like deuteration have also been explored to potentially improve metabolic stability.

In Vitro Metabolic Studies (e.g., Hepatocyte Incubation)

In vitro metabolic studies, including incubation with hepatocytes, have been utilized to evaluate the metabolic liabilities of this compound researchgate.netnih.govresearchgate.netresearchgate.netmorressier.com. Hepatocytes are commonly used for such studies as they contain a comprehensive profile of drug-metabolizing enzymes, including both Phase I and Phase II enzymes, providing a valuable model for predicting hepatic clearance evotec.com. Incubation of this compound in hepatocytes revealed specific sites where metabolism is likely to occur nih.govresearchgate.netresearchgate.netmorressier.com.

Identification of Potential Metabolism Sites (e.g., Oxazole (B20620) and Diazepine (B8756704) Rings)

In vitro studies, particularly those using hepatocytes, have identified potential sites of metabolism on the this compound molecule nih.govresearchgate.netresearchgate.netmorressier.com. These studies indicated that the oxazole and the diazepine rings are susceptible to metabolic biotransformation nih.govresearchgate.netresearchgate.netmorressier.com. Identifying these sites is crucial for understanding how the compound is broken down in the body and can inform strategies for designing analogs with improved metabolic stability.

Impact of Deuteration on Metabolic Profile and Exposure in Research Models

Deuteration was explored as a strategy to potentially reduce the metabolism of this compound and thereby extend its half-life nih.govresearchgate.netresearchgate.net. A deuterated analog, D5-KRM-II-81, was designed targeting the identified metabolic sites on the oxazole and diazepine rings nih.govresearchgate.netresearchgate.net.

In vitro and in vivo studies were conducted to evaluate the metabolic liabilities and the impact of deuteration nih.govresearchgate.netresearchgate.net. While computer predictions suggested that deuteration might lead to significantly greater peak plasma concentrations compared to this compound after oral administration in rats, the experimental results did not support this prediction nih.govresearchgate.netresearchgate.net. Peak plasma concentrations of D5-KRM-II-81 in rats were not significantly greater than those produced by this compound nih.govresearchgate.netresearchgate.net. Furthermore, the brain disposition of this compound was higher than that of D5-KRM-II-81 nih.gov. The half-life of this compound and D5-KRM-II-81 in either plasma or brain did not statistically differ, although the time to reach maximum concentration (tmax) for D5-KRM-II-81 occurred slightly earlier nih.gov.

These findings suggest that non-metabolic factors might contribute to the observed exposure levels, or that alternative metabolic sites on this compound not targeted by this specific deuteration strategy could be involved in its metabolism nih.govscispace.com. Despite the lack of augmented exposure compared to this compound, D5-KRM-II-81 was still found to be orally active and effective in preventing seizures in research models nih.gov.

Future Directions and Translational Research Perspectives for Krm Ii 81

Elucidation of Comprehensive Receptor Subtype Binding and Functional Selectivity Profiles

While KRM-II-81 is established as a selective PAM for α2/3-containing GABA_A receptors, further comprehensive studies are needed to fully map its binding and functional selectivity across the entire spectrum of GABA_A receptor subtypes. This compound has demonstrated selectivity for α2 and α3 constructs over α1, α4, α5, and β1 subunits in electrophysiological studies scientificliterature.orgmdpi.comacs.org. Potencies at α2- and α3-containing GABA_A receptors have been reported at 102 nM and 61 nM, respectively, with efficacies of 252% and 262%, whereas efficacy at the α1 subtype was lower researchgate.netscientificliterature.org. This detailed understanding is crucial for precisely correlating specific receptor interactions with observed behavioral and therapeutic effects, particularly the favorable side effect profile characterized by low sedation and lack of tolerance researchgate.netnih.govwikipedia.orgscientificliterature.orgnih.gov. Further research into the role of β subunit composition, such as the observed preferential potentiation of GABA responses in cells containing β3 subunits in α2/3-containing GABA_A receptors, is also warranted mdpi.compatsnap.com. Such detailed pharmacological profiling will help confirm that the reduced side effects are indeed primarily due to limited interaction with α1-containing receptors, which are largely implicated in sedation and motor impairment. scientificliterature.orgnih.gov

Exploration of Additional Mechanistic Pathways and Target Interactions

Beyond its primary action as a selective α2/3-GABA_A receptor PAM, future research should explore potential additional mechanistic pathways and target interactions that might contribute to this compound's broad spectrum of efficacy. While the enhancement of inhibitory neurotransmission via α2/3-GABA_A receptors in brain regions associated with seizure suppression (e.g., hippocampus) and pain modulation (e.g., spinal dorsal root ganglia) is considered the primary mechanism, investigations into other potential molecular substrates are ongoing. mdpi.com For instance, the role of β subunit composition requires further determination mdpi.com. Understanding if this compound or its metabolites interact with other neurotransmitter systems or ion channels could reveal synergistic effects or explain efficacy in complex conditions like traumatic brain injury or specific types of neuropathic pain. researchgate.netscientificliterature.org Studies utilizing advanced techniques such as unbiased target screening could provide valuable insights into any off-target interactions that might contribute positively or negatively to its pharmacological profile.

Development of Advanced this compound Analogs with Refined Pharmacological Properties

The development of structural analogs of this compound represents a significant future direction aimed at potentially improving pharmacological properties, such as potency, efficacy, pharmacokinetic profiles, and even greater selectivity or reduced off-target effects. Several novel structural analogs have already been designed and evaluated, demonstrating oral bioavailability and anticonvulsant efficacy in rodent models without producing significant sedation. nih.govbiospace.comlarvol.com Examples include KRM-II-18B, KPP-III-34, and DS-II-73. researchgate.netnih.govnih.gov The synthesis of a water-soluble hydrochloride salt of this compound has also been reported, offering the potential for intravenous delivery and higher concentration formulations. acs.orgbiospace.comlarvol.com Molecular docking studies of analogs like KPP-III-34 and DS-II-73 have shown a reduced propensity for binding to the α1His102 residue, which is implicated in sedation, further supporting the strategy of developing non-sedating compounds. nih.govlarvol.comnih.gov Future efforts will likely focus on synthesizing and profiling additional analogs to identify candidates with optimized therapeutic indices and potentially novel applications.

Long-Term Mechanistic Studies on Antiepileptogenic and Antinociceptive Effects

Long-term studies are essential to fully understand the mechanisms underlying this compound's sustained antiepileptogenic and antinociceptive effects and to determine if it can modify disease progression. This compound has shown the ability to block the development of seizure sensitivity in kindling models, an effect considered highly desirable for preventing the progression of epilepsy. researchgate.netrti.org It has also demonstrated efficacy in chronic neuropathic pain models without the development of tolerance, a significant advantage over many current pain medications. researchgate.netnih.govbioworld.comnih.gov Future research should delve deeper into the cellular and molecular mechanisms responsible for these long-term effects. This could involve investigating its impact on neuronal plasticity, inflammation, or glial cell function, which are known to play roles in the development and maintenance of epilepsy and chronic pain. Chronic application studies are needed to validate the reduction of spontaneous seizures and further assess the lack of tolerance development. mdpi.comfrontiersin.org

Strategic Considerations for Continued Preclinical Development and Translational Research Initiatives

Strategic planning for continued preclinical development and translational research is paramount to bring this compound closer to clinical application. This compound is currently undergoing preparation for future clinical trials to investigate its efficacy in intractable epilepsy and anxiety disorders. frontiersin.orgnih.gov It is also advancing within programs like the NIH HEAL Initiative Preclinical Screening Platform for Pain (PSPP), which evaluates nonopioid assets in established preclinical pain models. bioworld.com Translational studies using brain tissue from patients with treatment-resistant epilepsy have demonstrated this compound's ability to reduce epileptiform electrical activity, providing crucial support for its potential clinical efficacy. scientificliterature.orgbiospace.combioworld.combiospace.com Future strategies should include completing IND-enabling safety studies, conducting well-designed clinical trials in target patient populations, and exploring potential combination therapies. The focus on pharmacoresistant epilepsy and chronic pain, where significant unmet needs exist, appears strategically sound given this compound's preclinical profile. researchgate.netresearchgate.netbiospace.combiospace.compatsnap.com Continued collaboration between academic institutions and pharmaceutical companies will be vital to navigate the complex path of drug development and ultimately translate the promising preclinical findings of this compound into effective therapies for patients.

Q & A

Q. What is the primary mechanism of action of KRM-II-81 in epilepsy and pain models?

this compound acts as a positive allosteric modulator (PAM) selectively targeting α2/3-containing GABAA receptors. This selectivity enhances inhibitory neurotransmission in regions associated with seizure suppression (e.g., hippocampus) and pain modulation (e.g., spinal dorsal root ganglia) while minimizing sedation and motor impairment linked to α1-subunit activation. Methodologically, its mechanism is validated via electrophysiological assays (e.g., GABA current amplification in dorsal root ganglia neurons) and molecular docking studies comparing interactions with α1- vs. α2/3-subunits .

Q. How does this compound’s anticonvulsant efficacy compare to diazepam in preclinical models?

In mouse models induced by chemoconvulsants (e.g., cocaine, pentylenetetrazol, 4-aminopyridine), this compound demonstrates superior or equivalent efficacy to diazepam (DZP). Notably, it blocks clonic and tonic seizures in models where DZP fails, such as cocaine-induced convulsions. Experimental designs include dose-response comparisons, seizure latency measurements, and lethality prevention (Table 1: ED50 values across models). Critical parameters include route of administration (oral vs. intraperitoneal) and post-treatment observation periods .

Q. What methodologies are used to assess this compound’s analgesic properties in chronic pain models?

Standard approaches include:

  • Spinal nerve ligation (SNL) : Measures mechanical allodynia via von Frey filaments.
  • Post-incision pain : Quantifies weight-bearing asymmetry.
  • Inflammatory pain (e.g., CFA-induced) : Evaluates thermal hyperalgesia. this compound reduces nociceptive behaviors at doses 10–30 mg/kg (oral) with minimal sedation, validated by parallel locomotor activity tests (e.g., rotarod). Pharmacokinetic (PK) studies correlate plasma/brain concentrations with target engagement ratios (e.g., α2β3γ2 receptor occupancy) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s off-target effects observed in structural analogs like KRM-II-18B?

KRM-II-18B, a non-selective analog, retains activity in acidic pain models despite lacking α2/3-subunit specificity. To address this, researchers should:

  • Perform receptor subtype knockout studies (e.g., α2/3-KO mice) to isolate mechanisms.
  • Use radioligand binding assays to quantify affinity for non-GABAA targets (e.g., glutamate receptors).
  • Apply silico mutagenesis to identify critical binding residues .

Q. What experimental designs validate this compound’s efficacy in pharmacoresistant epilepsy?

Key models include:

  • Lamotrigine-insensitive amygdala-kindled mice : this compound reduces seizure severity despite lamotrigine resistance.
  • Chronic epilepsy rats with hippocampal sclerosis : Daily administration (20 mg/kg, i.p.) suppresses focal and generalized seizures.
  • Human brain slices from treatment-resistant patients : In situ microelectrode recordings show suppression of epileptiform bursting. Methodological rigor requires blinded dosing, histopathology to confirm lesion integrity, and EEG/ECoG monitoring .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize this compound dosing for translational studies?

  • Plasma-to-brain penetration : Measure via LC-MS/MS after oral dosing; this compound achieves brain concentrations exceeding EC90 for α2β3γ2 receptors at 30 mg/kg.
  • Target engagement ratios : Calculate using receptor occupancy models (e.g., α2β3γ2 vs. α1β3γ2).
  • Deuterated analogs (e.g., D5-KRM-II-81) : Test for prolonged half-life, though initial PK data show no significant T1/2 extension compared to parent compound .

Q. What structural insights explain this compound’s reduced sedative side effects compared to benzodiazepines?

Molecular docking with cryo-EM structures (e.g., PDB 6HUP) reveals that replacing the C8 chlorine (as in alprazolam) with an ethynyl group disrupts interactions with α1His102, critical for sedation. Experimental validation includes:

  • α1-subunit mutagenesis (e.g., α1H102A) to abolish this compound binding.
  • In vivo sedation assays (e.g., loss-of-righting reflex) showing <10% impairment at anticonvulsant doses .

Key Methodological Recommendations

  • For anticonvulsant studies : Use ≥3 chemoconvulsant models with distinct mechanisms (e.g., GABA antagonism, NMDA activation) to confirm broad-spectrum efficacy .
  • For PK/PD analysis : Combine microdialysis with behavioral endpoints to correlate brain concentrations with effect duration .
  • For translational relevance : Validate findings in human-derived brain tissue models to bridge preclinical and clinical gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Krm-II-81
Reactant of Route 2
Krm-II-81

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.